(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
Overview
Description
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and a bromine atom attached to an ethanol backbone. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol typically involves the bromination of (S)-1-(4-Benzyloxy-3-nitrophenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the chiral center .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the development of biologically active compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol involves its interaction with specific molecular targets. The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The nitro group can undergo reduction to form amines, which can further interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyloxy-3-nitrostyrene oxide: Another chiral compound with a similar benzyloxy and nitro group arrangement.
®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol: The enantiomer of the compound , differing in the spatial arrangement of atoms around the chiral center.
Uniqueness
(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is unique due to its specific combination of functional groups and its chiral nature, which makes it valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
(1S)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGAJOFIQLBIIM-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H](CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652363 | |
Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193761-53-4 | |
Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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